REACTION_CXSMILES
|
[CH2:1]([C:3]([CH2:14][CH3:15])([C:9]([O:11]CC)=[O:10])[C:4]([O:6]CC)=[O:5])[CH3:2].OS(O)(=O)=O>>[CH2:14]([C:3]([CH2:1][CH3:2])([C:9]([OH:11])=[O:10])[C:4]([OH:6])=[O:5])[CH3:15]
|
Name
|
|
Quantity
|
270.5 g
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)OCC)(C(=O)OCC)CC
|
Name
|
|
Quantity
|
1.73 mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer
|
Type
|
DISTILLATION
|
Details
|
distilling section
|
Type
|
TEMPERATURE
|
Details
|
The mixture is then heated
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
CUSTOM
|
Details
|
over a period of 5-6 hours from 160-180 ml of ethanol are removed by distillation
|
Duration
|
5.5 (± 0.5) h
|
Type
|
TEMPERATURE
|
Details
|
The batch is cooled
|
Type
|
ADDITION
|
Details
|
is added gradually until the pH
|
Type
|
ADDITION
|
Details
|
has dropped to a level of from 1-2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |